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Compound of Interest

Compound Name: 4-Fluorophenethylamine

Cat. No.: B075468 Get Quote

CAS Number: 1583-88-6

This technical guide provides a comprehensive overview of 4-Fluorophenethylamine (4-

FPEA), a substituted phenethylamine derivative. The information is intended for researchers,

scientists, and drug development professionals, focusing on its chemical properties, synthesis,

analytical methods, and pharmacological profile.

Chemical and Physical Properties
4-Fluorophenethylamine is a substituted phenethylamine featuring a fluorine atom at the

para-position of the phenyl ring. This substitution can significantly influence its physicochemical

and pharmacological properties compared to its parent compound, phenethylamine.[1]

Table 1: Physicochemical Properties of 4-Fluorophenethylamine
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Property Value Reference(s)

CAS Number 1583-88-6 [2]

Molecular Formula C₈H₁₀FN [2]

Molecular Weight 139.17 g/mol [2]

Appearance Liquid [2]

Boiling Point 50-52 °C at 0.15 mmHg [2]

Density 1.061 g/mL at 25 °C [2]

Refractive Index n20/D 1.5072 [2]

Solubility Data not available

Table 2: Properties of 4-Fluorophenethylamine Hydrochloride

Property Value Reference(s)

CAS Number 459-19-8

Molecular Formula C₈H₁₁ClFN

Molecular Weight 175.63 g/mol

Appearance Solid

Melting Point 200-206 °C

Synthesis and Purification
While a specific, detailed, step-by-step synthesis protocol for 4-Fluorophenethylamine is not

readily available in the searched literature, a plausible synthetic route can be inferred from

standard organic chemistry principles and procedures for analogous compounds. A common

method for the synthesis of phenethylamines involves the reduction of a corresponding

phenylacetonitrile.

Proposed Synthetic Pathway
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A potential synthesis of 4-Fluorophenethylamine can be achieved via the reduction of 4-

fluorophenylacetonitrile.

4-Fluorophenylacetonitrile

4-Fluorophenethylamine

Reduction

Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Fluorophenethylamine.

Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific

laboratory conditions.

Step 1: Reduction of 4-Fluorophenylacetonitrile

Materials: 4-Fluorophenylacetonitrile, a suitable reducing agent (e.g., Lithium aluminum

hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), or

catalytic hydrogenation with H₂ gas over a catalyst like Palladium on carbon), appropriate

anhydrous solvents, and apparatus for inert atmosphere reactions.

Procedure (Illustrative example with LiAlH₄):

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), suspend LiAlH₄ in anhydrous diethyl ether.

Cool the suspension in an ice bath.

Dissolve 4-fluorophenylacetonitrile in anhydrous diethyl ether and add it dropwise to the

LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for several

hours or until the reaction is complete (monitored by TLC or GC-MS).

Carefully quench the reaction by the sequential dropwise addition of water, followed by a

15% aqueous sodium hydroxide solution, and then more water.

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude 4-Fluorophenethylamine.

Step 2: Purification

Technique: Fractional vacuum distillation is a suitable method for purifying liquid amines like

4-Fluorophenethylamine.[3]

Procedure:

Set up a fractional distillation apparatus for vacuum distillation.

Place the crude 4-Fluorophenethylamine in the distillation flask.

Gradually reduce the pressure and heat the flask to the boiling point of the product at that

pressure.

Collect the fraction that distills at a constant temperature corresponding to the boiling point

of 4-Fluorophenethylamine.

Alternative Purification (as Hydrochloride salt):

Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a

suitable solvent (e.g., ethereal HCl).

The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold solvent, and dry.
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The salt can be further purified by recrystallization from an appropriate solvent system

(e.g., ethanol/ether).[4]

Analytical Methods
The identity and purity of 4-Fluorophenethylamine can be confirmed using various analytical

techniques.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for

structural elucidation. While a complete spectral analysis for the freebase is not available in

the provided search results, data for derivatives and the hydrochloride salt can be found.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful

tool for identifying 4-Fluorophenethylamine and its potential impurities.[1][5][6] The electron

ionization (EI) mass spectrum would be expected to show a molecular ion peak and

characteristic fragmentation patterns.

Chromatographic Analysis
Gas Chromatography (GC): GC can be used to assess the purity of 4-
Fluorophenethylamine and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both

qualitative and quantitative analysis. A reversed-phase column with a suitable mobile phase

(e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely

provide good separation.

Pharmacological Profile
The pharmacological profile of 4-Fluorophenethylamine is not extensively characterized in the

public domain. However, based on its structural similarity to other phenethylamines, it is

expected to interact with monoamine systems in the central nervous system. Fluorination can

alter the potency, selectivity, and metabolic stability of a compound.[7][8]

Mechanism of Action
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Substituted phenethylamines typically exert their effects by interacting with monoamine

transporters (for dopamine, norepinephrine, and serotonin) and/or directly with monoamine

receptors. They can act as releasing agents, reuptake inhibitors, or receptor

agonists/antagonists. The precise mechanism of action for 4-FPEA is not well-defined in the

available literature.

Receptor and Transporter Binding Affinity
Quantitative binding data (Kᵢ or IC₅₀ values) for 4-Fluorophenethylamine at a comprehensive

panel of receptors and transporters are not available in the searched literature. Studies on

structurally related fluorinated phenethylamines suggest that the position of the fluorine atom

significantly influences receptor affinity. For instance, a study on 2-(4-fluoro-3-

hydroxyphenyl)ethylamine showed it had a lower affinity for D1 and D2 dopamine receptors

compared to dopamine.[9] General studies on psychoactive phenalkylamines indicate that

substitutions on the phenyl ring can enhance affinity for serotonin receptors.[10]

Table 3: Anticipated Pharmacological Targets for 4-Fluorophenethylamine

Target Family Specific Targets Expected Interaction

Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc. Agonist/Partial Agonist

Dopamine Receptors D₁, D₂, D₃, etc. Agonist/Partial Agonist

Monoamine Transporters DAT, NET, SERT
Releasing Agent/Reuptake

Inhibitor

Trace Amine-Associated

Receptors
TAAR1 Agonist

Signaling Pathways
The specific signaling pathways modulated by 4-Fluorophenethylamine have not been

elucidated. Based on its likely targets, it could influence downstream signaling cascades

associated with G-protein coupled receptors (GPCRs) such as the 5-HT and dopamine

receptors, which can modulate levels of intracellular second messengers like cAMP and inositol

phosphates.
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Caption: A potential Gq-coupled signaling pathway for 4-FPEA.

In Vivo Pharmacology and Pharmacokinetics
Detailed in vivo studies, including behavioral pharmacology and pharmacokinetics of 4-
Fluorophenethylamine, are not well-documented in the available literature.

Behavioral Effects
Based on the pharmacology of related compounds, 4-FPEA might be expected to produce

stimulant-like effects on locomotor activity. The specific nature and potency of these effects

would require dedicated in vivo studies in animal models. A general approach to behavioral

phenotyping in mice would involve assessing general health, sensory and motor functions,

followed by more specific behavioral tests.[11][12]

Pharmacokinetics
No pharmacokinetic data (e.g., absorption, distribution, metabolism, excretion, and half-life) for

4-Fluorophenethylamine was found in the searched literature. The introduction of a fluorine

atom can often increase metabolic stability by blocking sites of enzymatic oxidation, potentially

leading to a longer duration of action compared to unsubstituted phenethylamine.

Conclusion
4-Fluorophenethylamine is a synthetic compound with potential for research in

neuropharmacology and medicinal chemistry. While its basic physicochemical properties are

known, a comprehensive pharmacological characterization is lacking in the public domain.

Further research is required to elucidate its precise mechanism of action, receptor binding
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profile, in vivo effects, and pharmacokinetic properties. This technical guide provides a

summary of the currently available information and outlines potential avenues for future

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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